molecular formula C8H7N3O B12338851 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde

Cat. No.: B12338851
M. Wt: 161.16 g/mol
InChI Key: FDOUUTGDSHDFGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a methyl group at the 3-position and an aldehyde group at the 6-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction mechanism involves transamidation followed by nucleophilic addition and subsequent condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The triazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid.

    Reduction: 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
  • 1,2,4-Triazolo[1,5-a]pyridine
  • 1,2,4-Triazolo[4,3-a]pyrazine

Uniqueness

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group, which confer specific reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development and other applications .

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde

InChI

InChI=1S/C8H7N3O/c1-6-9-10-8-3-2-7(5-12)4-11(6)8/h2-5H,1H3

InChI Key

FDOUUTGDSHDFGA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)C=O

Origin of Product

United States

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